molecular formula C21H24ClFN2O2S B2894238 (5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706274-02-3

(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2894238
CAS No.: 1706274-02-3
M. Wt: 422.94
InChI Key: JEHJVTWERNOMAY-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a sophisticated small molecule building block of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a 5-chlorothiophene moiety, a privileged scaffold frequently employed in the design of kinase inhibitors and other therapeutic agents . The molecule also features a bipiperidine core, a structural motif commonly found in compounds targeting the central nervous system (CNS). For instance, piperidine-containing molecules are well-documented as potent inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, a key target for neurological and psychiatric conditions . The integration of these distinct pharmacophores suggests potential research applications in developing novel bioactive compounds for oncology and neuroscience. The specific molecular architecture, including the fluorophenoxy linker, may allow the compound to serve as a key intermediate in synthesizing potential protease inhibitors or modulators of G-protein coupled receptors (GPCRs). This product is intended for research and development use only by technically qualified personnel. It is not intended for diagnostic or therapeutic uses of any kind.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2S/c22-20-6-5-19(28-20)21(26)25-11-7-15(8-12-25)24-13-9-16(10-14-24)27-18-4-2-1-3-17(18)23/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJVTWERNOMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-chloro-N-[(3S,4S)-4-fluoro-1-({[2-fluoro-4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]carbamoyl}methyl)pyrrolidin-3-yl]thiophene-2-carboxamide
  • Chemical Formula : C22H19ClF2N4O3S
  • Molecular Weight : 492.926 g/mol

This compound is characterized by the presence of a thiophene ring, a bipiperidine moiety, and fluorophenoxy groups which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways:

  • Cytokine Production : It has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, and IL1-beta in endothelial cells. This suggests a role in inflammatory responses .
  • Adhesion Molecule Expression : The compound increases the expression of adhesion molecules like ICAM1 and VCAM1 in endothelial tissues. This could imply its involvement in vascular inflammation and related disorders .
  • Signal Transduction Pathways : Activation of the transcription factor NF-kappa-B and increased phosphorylation of ERK1/2 have been observed in response to this compound, indicating its potential role in cell signaling pathways associated with inflammation .

Biological Activity Overview

Activity TypeDescriptionReferences
Cytokine Induction Induces pro-inflammatory cytokines (MCP-1, IL6, TNF-alpha) in endothelial cells.
Adhesion Molecules Upregulates ICAM1 and VCAM1 expression in vascular tissues.
Cell Signaling Activates NF-kappa-B and phosphorylates ERK1/2 in dermal microvascular endothelial cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the same chemical class:

  • A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of thiophene derivatives, indicating that modifications to the thiophene structure can enhance or diminish activity against specific inflammatory pathways .
  • Another research article highlighted the role of bipiperidine derivatives in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Thiophene vs. Pyridine/Phenyl Rings
  • Compound 15d: (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone (C₂₃H₂₆FN₃O₃) Replaces the thiophene with a pyridine ring.
  • Compound 11b: (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(3-methylthiophen-2-yl)methanone (C₂₃H₂₆FN₂O₃S) Features a 3-methylthiophen-2-yl group instead of 5-chlorothiophen-2-yl. Demonstrates improved VAChT inhibition (IC₅₀ = 12 nM) compared to phenyl-substituted analogs, highlighting the importance of thiophene’s electron-rich structure .
Compound Aromatic Group Key Substituent Bioactivity (IC₅₀ or Ki) Reference
Target Compound 5-Chlorothiophen-2-yl Cl at C5 Data not reported
15d Pyridin-3-yl 4-Fluorobenzoyl σ1 Ki = 38 nM
11b 3-Methylthiophen-2-yl 4-Fluorobenzoyl VAChT IC₅₀ = 12 nM
b) Fluorophenoxy vs. Benzoyl Linkers
  • Compound 15e: (1'-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-4-yl)(4-methoxyphenyl)methanone (C₂₅H₂₉FN₂O₄) Uses a 4-fluorobenzoyl group instead of 2-fluorophenoxy. Shows reduced σ1 receptor binding (Ki = 120 nM) compared to phenoxy-linked analogs, suggesting phenoxy’s ether linkage enhances conformational freedom and target engagement .

Impact of Halogen Substitution

  • Chlorine vs. Fluorine/Methyl Groups: The target compound’s 5-chloro substitution on thiophene may enhance metabolic stability and hydrophobic interactions compared to 3-methylthiophene (11b) or non-halogenated analogs. Fluorine at the phenoxy position (vs. 4-fluorobenzoyl in 15d) may reduce steric hindrance, improving access to deep binding pockets .

Bipiperidine Scaffold Modifications

  • Compound 16a: (1'-(4-Fluorobenzyl)-4'-hydroxy-[1,3'-bipiperidin]-4-yl)(4-fluorophenyl)methanone Replaces the phenoxy group with a fluorobenzyl moiety. Exhibits weaker σ1 affinity (Ki > 500 nM), underscoring the critical role of the ether oxygen in stabilizing receptor interactions .

Key Research Findings

  • Bioactivity Trends: Thiophene-containing analogs generally outperform phenyl or pyridine derivatives in VAChT inhibition, likely due to enhanced electronic interactions with the transporter’s active site . Phenoxy-linked compounds (e.g., target compound) show superior σ1 receptor selectivity over benzoyl-linked variants, as seen in 15d vs. 15e .
  • Synthetic Feasibility :
    • The target compound’s synthesis likely follows procedures similar to 11b or 15d, involving BOP-Cl-mediated coupling of carboxylic acids to bipiperidine intermediates .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the bipiperidine scaffold followed by coupling with the 5-chlorothiophene and 2-fluorophenoxy moieties. Key steps include:

  • Amine coupling : Use coupling reagents like EDC/HOBt for amide bond formation between the bipiperidine and chlorothiophene carbonyl group .
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
  • Optimization : Adjust reaction temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to improve yield and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Confirm structural integrity by identifying peaks for the bipiperidine protons (δ 1.4–3.8 ppm), fluorophenoxy aromatic signals (δ 6.8–7.3 ppm), and chlorothiophene protons (δ 7.1–7.5 ppm) .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .
  • IR Spectroscopy : Verify carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase assays for kinase targets) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore?

  • Systematic substitution : Synthesize analogs with variations in the chlorothiophene (e.g., bromo or methyl substituents), fluorophenoxy (e.g., chloro or methoxy), or bipiperidine (e.g., alkylation) groups .
  • Biological testing : Compare IC50 values across analogs in enzyme/receptor assays to identify critical substituents .
  • Computational docking : Use software like AutoDock Vina to map interactions between substituents and target binding pockets (e.g., hydrophobic contacts with fluorophenyl groups) .

Q. What strategies resolve contradictions in binding affinity data across assays?

  • Orthogonal validation : Confirm binding using surface plasmon resonance (SPR) alongside radioligand assays to rule out assay-specific artifacts .
  • Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological conditions .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with bipiperidine nitrogen) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetic targets .

Q. How should metabolic stability studies be designed to assess pharmacokinetic profiles?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS (t1/2 calculation) .
  • CYP inhibition screening : Test inhibition of CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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